5-Methyl-2-trifluoromethyl-thiazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWMIOVEOJEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 2 Trifluoromethyl Thiazol 4 Ol and Analogous Structures
Strategies for Thiazole (B1198619) Ring Formation with Trifluoromethyl Substitution
The construction of the thiazole ring bearing a trifluoromethyl group can be achieved through several strategic approaches. These methods primarily involve either building the heterocyclic system with the CF3 group already incorporated into one of the precursors or introducing the group onto a pre-formed thiazole ring.
Cycloaddition reactions represent a powerful tool for the construction of five-membered heterocycles like thiazoles. rsc.org The Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition process, is a particularly notable method. sioc.ac.cnnih.govnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. rsc.orgsioc.ac.cn In the context of fluorinated thiazole synthesis, this approach allows for the direct incorporation of the trifluoromethyl group into the heterocyclic core with high regioselectivity.
One prominent example is the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile (B1584977) (CF3CN). chim.it In this method, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime serves as a precursor to generate trifluoroacetonitrile in situ. The subsequent reaction with various substituted pyridinium 1,4-zwitterionic thiolates proceeds efficiently to yield 2-trifluoromethyl-4,5-disubstituted thiazoles in moderate to good yields. chim.it This strategy highlights the utility of in situ generated fluorinated building blocks in cycloaddition reactions.
While the Huisgen cycloaddition is a key strategy, other cycloaddition reactions like the Diels-Alder reaction can also be employed for the synthesis of fluorinated nitrogen-containing heterocycles, although their application for the direct synthesis of trifluoromethyl-thiazoles is less commonly reported. rsc.orgdtic.milmcmaster.ca The versatility of cycloaddition reactions lies in their ability to control stereochemistry and regiochemistry, which is crucial in the synthesis of complex molecules. nih.gov
Table 1: Examples of [3+2] Cycloaddition for Trifluoromethylated Heterocycle Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Product | Key Features | Reference |
|---|---|---|---|---|
| Pyridinium 1,4-zwitterionic thiolates | CF3CN (from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime) | 2-Trifluoromethyl-4,5-disubstituted thiazoles | Moderate to good yields; in situ generation of dipolarophile. | chim.it |
Classical condensation and cyclization reactions are fundamental to the synthesis of thiazole rings. The Hantzsch thiazole synthesis is a well-established and widely used method that involves the reaction of an α-haloketone with a thioamide. This approach has been successfully adapted for the preparation of fluorinated thiazole derivatives.
For instance, a novel series of fluorophenyl-based thiazoles has been synthesized using the Hantzsch method. acs.org This involved the condensation of respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone under reflux in ethanol (B145695), affording the cyclized products in moderate to good yields (61-80%). acs.org
Another relevant application is the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key intermediate for certain fungicides. cas.cn This synthesis starts from trifluoroethyl acetoacetate (B1235776), which undergoes bromination. The resulting 2-bromo-trifluoro-ethyl acetoacetate is then cyclized with thioacetamide (B46855) in an inert organic solvent. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. cas.cn A similar patented method describes a three-step one-pot process involving chlorination of trifluoroacetic ethyl acetoacetate, followed by cyclization with thioacetamide and subsequent hydrolysis.
These condensation and cyclization strategies offer a straightforward and efficient route to variously substituted trifluoromethyl-thiazoles, starting from readily available fluorinated building blocks.
Introducing a trifluoromethyl group onto a pre-existing thiazole ring with high regioselectivity is a significant synthetic challenge. Direct C-H trifluoromethylation methods have emerged as a powerful strategy to achieve this transformation, often employing radical-based reactions.
Photoredox catalysis has enabled the direct C-H trifluoromethylation of various heterocycles. rsc.orgnih.govacs.orgacs.org For example, the trifluoromethylation of 4-methylthiazole (B1212942) using CF3SO2Cl under photoredox catalytic conditions has been shown to predominantly yield 4-methyl-5-(trifluoromethyl)thiazole. While this demonstrates the feasibility of direct trifluoromethylation, achieving selectivity for the C2 position, as required for the target molecule's scaffold, necessitates careful selection of reagents and reaction conditions.
Hypervalent iodine reagents, such as Togni's reagent, are also widely used for electrophilic trifluoromethylation. nih.govnih.govcas.cnnih.govtsukuba.ac.jp These reagents can facilitate the direct C-H trifluoromethylation of heterocycles, often with the aid of a catalyst. The regioselectivity of these reactions is influenced by the electronic properties and steric environment of the substrate.
An alternative regioselective approach is to construct the trifluoromethylated heterocycle from acyclic precursors where the position of the trifluoromethyl group is already defined. For example, the [3+2] cycloaddition method mentioned earlier provides exclusive regioselectivity for the formation of 2-trifluoromethyl thiazoles. chim.itdntb.gov.ua This highlights a common strategy where building the ring around the desired functionality ensures unambiguous placement.
Table 2: Reagents for Direct C-H Trifluoromethylation of Heterocycles
| Reagent | Method | Key Features | Reference(s) |
|---|---|---|---|
| CF3SO2Cl | Photoredox Catalysis | Radical mechanism; regioselectivity is substrate-dependent. | nih.gov |
| Togni's Reagent | Electrophilic Trifluoromethylation | Often requires a catalyst; can provide direct C-H functionalization. | nih.govcas.cnnih.gov |
Precursor Design and Reagent Utilization
The choice of the trifluoromethyl source and other key reagents is critical for the successful synthesis of trifluoromethylated thiazoles. The reactivity, stability, and cost-effectiveness of these precursors are important considerations in designing a synthetic route.
Trifluoroacetic anhydride (B1165640) (TFAA) is an inexpensive and readily available reagent that serves as a versatile source for introducing trifluoromethyl groups. cas.cn It is commonly used as a powerful trifluoroacetylating agent. dntb.gov.ua The trifluoroacetyl group can then be further transformed to afford the desired trifluoromethyl-substituted heterocycle.
For example, TFAA is used in the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazoles by reacting it with thiosemicarbazides. chim.it In another instance, N-acyl-N-alkylglycines react with TFAA to form mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which are valuable synthons for other trifluoromethyl-substituted heterocycles like imidazoles. rsc.org
More directly, TFAA can be used as a source of the trifluoromethyl radical. A scalable and operationally simple trifluoromethylation reaction has been developed using TFAA in combination with pyridine (B92270) N-oxide and photoredox catalysis. This method allows for the decarboxylation of trifluoroacetate (B77799) to generate the CF3 radical, which can then functionalize a range of substrates, including heterocycles. This approach is particularly attractive for large-scale synthesis due to the low cost of the trifluoromethyl source.
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 building block in organofluorine chemistry. acs.orgnih.gov It can be used for the synthesis of a wide variety of fluorinated compounds, including heterocycles. chim.itrsc.org The generation of difluorocarbene can be achieved from various precursors, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and halodifluoromethanes. nih.govchim.it
One important application of difluorocarbene in heterocycle synthesis is through [4+1]-annulation reactions. chim.it In this process, a conjugated four-atom system reacts with difluorocarbene to form an unsaturated ylide intermediate, which then cyclizes to afford a difluorinated five-membered ring. chim.it This strategy has been employed for the synthesis of (di)fluorothiazoline derivatives. chim.it
Furthermore, difluorocarbene can react with various nucleophiles. Its reaction with amines and sulfur-containing compounds is of particular relevance to thiazole synthesis. nih.govnih.gov For example, the reaction of difluorocarbene with 2-aminobenzenethiols has been shown to produce fluorinated benzothiazoles. rsc.org While not a direct synthesis of the target molecule, this demonstrates the potential of difluorocarbene to participate in the construction of the thiazole ring system while simultaneously introducing fluorine. The chemistry of difluorocarbene offers unique pathways for the construction of complex fluorinated molecules under relatively mild conditions. chim.it
S-Benzylisothiouronium Halides as Thiol Equivalents
The synthesis of 2-thioether substituted thiazoles often involves the use of thiols, which are notoriously pungent and toxic. A significant advancement in this area is the use of S-benzylisothiouronium halides as stable, odorless, and easy-to-handle thiol equivalents. thieme-connect.comresearchgate.netorganic-chemistry.org These reagents provide a practical and safer alternative for introducing thioether functionalities onto the thiazole ring. thieme-connect.com
This methodology has been successfully applied to the synthesis of 2-(benzylthio)-4-(trifluoromethyl)thiazole carboxylate building blocks. thieme-connect.comunisa.edu.au The process typically begins with a suitable 2-halothiazole derivative, such as ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. thieme-connect.com This precursor is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a selected S-benzylisothiouronium halide. thieme-connect.comresearchgate.net The isothiouronium salts themselves are readily prepared from the reaction of thiourea (B124793) with a corresponding benzyl (B1604629) halide, making a wide variety of derivatives accessible, as benzyl halides are more commercially available than benzyl thiols. thieme-connect.com
The reaction is often facilitated by microwave irradiation, which significantly reduces reaction times. thieme-connect.com For instance, the conversion can be achieved in approximately 30 minutes at 130 °C, affording the desired 2-(benzylthio)thiazole products in high yields, typically around 80%. thieme-connect.com
| S-Benzylisothiouronium Halide Derivative (R) | Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Et3N, MeCN-PhCF3 (95:5), MW, 130 °C, 30 min | ~80% | thieme-connect.com |
| 4-Methoxybenzyl | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Et3N, MeCN-PhCF3 (95:5), MW, 130 °C, 30 min | High | thieme-connect.com |
| 4-Chlorobenzyl | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Et3N, MeCN-PhCF3 (95:5), MW, 130 °C, 30 min | High | thieme-connect.com |
Advanced Synthetic Techniques and Green Chemistry Considerations
Recent progress in the synthesis of thiazole derivatives has been heavily influenced by the principles of green chemistry. bepls.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements include the use of microwave-assisted synthesis and performing reactions under solvent-free conditions. bepls.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods. researchgate.netnih.gov This technique has been widely applied to the synthesis of various heterocyclic compounds, including thiazoles. bepls.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. researchgate.netnih.gov
In the context of thiazole synthesis, microwave heating has been successfully employed in multicomponent, one-pot procedures. bepls.comnih.govmdpi.com For example, a rapid, one-pot synthesis of hydrazinyl thiazoles from aryl ketones, thiosemicarbazide, and phenacyl bromides was achieved in 30 to 175 seconds under microwave irradiation at 300 W without the need for a solvent or catalyst. bepls.com Another reported method describes the synthesis of 2-aminothiazoles from propargyl bromides and thiourea derivatives at 130 °C, completed in two 5-minute cycles of microwave irradiation. nih.gov These examples highlight the efficiency and eco-friendly nature of MAOS in generating thiazole derivatives. bepls.comnih.gov
| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | 12 h | 45-65% | few minutes | 70-92% | researchgate.net |
| Thiazole synthesis from thiosemicarbazide, ketones, and 2-bromoacetophenone | Not specified | Not specified | 35-45 min | 80-85% | nih.gov |
| Thiazole synthesis from thiosemicarbazones and α-bromoketones | Not specified | Not specified | 30-175 s | Good to excellent | nih.gov |
Solvent-Free Conditions
Performing chemical reactions under solvent-free, or solid-state, conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.netscispace.com The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thioamide, has been effectively adapted to solvent-free protocols. researchgate.netscispace.comorganic-chemistry.org
This method typically involves grinding the reactants together in a mortar with a pestle at room temperature. scispace.com The reactions are often complete within minutes and produce high yields of the desired thiazole derivatives. scispace.comresearchgate.net For instance, the one-pot condensation of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes proceeds cleanly and efficiently under solvent-less conditions, yielding products in the 85-95% range. scispace.com This is a significant improvement over classical methods that require refluxing in ethanol for extended periods (24-25 hours) and often result in lower yields (60-70%). scispace.com The solvent-free approach is characterized by its simplicity, speed, enhanced reaction rates, and high selectivity, making it an attractive and environmentally benign alternative. researchgate.netscispace.com
| Reactant 1 (α-haloketone) | Reactant 2 | Reactant 3 | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2'-hydroxy-5'chloro-α-haloketone | Thiourea | o-hydroxybenzaldehyde | Grinding, Room Temp | 3 min | 95% | researchgate.net |
| Various 2'-hydroxy substituted-α-haloketones | Thiourea | Various o-hydroxybezaldehydes | Grinding, Room Temp | 3-8 min | 85-95% | scispace.com |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Catalyst, Ultrasonic Irradiation | Not specified | 79-90% | bepls.com |
Chemical Reactivity and Derivatization Strategies for 5 Methyl 2 Trifluoromethyl Thiazol 4 Ol Scaffolds
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Core
The aromaticity of the thiazole ring allows it to undergo substitution reactions, but its reactivity is heavily modulated by the existing substituents. The presence of a pyridine-like nitrogen atom generally deactivates the ring towards electrophilic attack compared to other five-membered heterocycles like thiophene. oxfordsciencetrove.com
Electrophilic Substitution: In a typical thiazole ring, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich. wikipedia.orgpharmaguideline.com However, in the case of 5-methyl-2-trifluoromethyl-thiazol-4-ol, the C5 position is already occupied by a methyl group. The other ring positions (C2 and C4) are substituted with the trifluoromethyl and hydroxyl groups, respectively.
The reactivity of the thiazole ring is governed by the cumulative electronic effects of its substituents:
2-Trifluoromethyl group (-CF₃): This group is strongly electron-withdrawing through a powerful negative inductive effect (-I), which significantly deactivates the entire ring towards electrophilic attack. researchgate.net
4-Hydroxyl group (-OH): This group is strongly activating due to its ability to donate electron density to the ring via resonance (+M effect).
5-Methyl group (-CH₃): This group is weakly activating through hyperconjugation and a weak positive inductive effect (+I).
Considering that all carbon atoms on the thiazole core are already substituted, direct electrophilic aromatic substitution on the ring is not a feasible derivatization strategy for this scaffold. Any electrophilic attack would need to target one of the existing functional groups.
Nucleophilic Substitution: Nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group. numberanalytics.com The C2 position of the thiazole ring is the most electron-deficient, a characteristic that is further amplified by the potent electron-withdrawing trifluoromethyl group. pharmaguideline.com This makes the C2 position the most likely site for a nucleophilic attack.
While this compound itself lacks a suitable leaving group for direct nucleophilic substitution, a synthetic precursor such as 2-chloro-5-methyl-4-hydroxythiazole could potentially undergo substitution by a trifluoromethylating agent. Conversely, if a derivative like 2-chloro-5-methyl-4-(trifluoromethoxy)thiazole were available, the chlorine at the C2 position would be highly susceptible to displacement by strong nucleophiles.
Functional Group Transformations and Side Chain Modifications
The functional groups attached to the thiazole core provide primary avenues for derivatization. The hydroxyl and methyl groups are the most accessible sites for modification.
Reactions of the 4-Hydroxyl Group: The hydroxyl group at the C4 position behaves similarly to an enolic hydroxyl, allowing for several key transformations.
O-Alkylation: The hydroxyl group can be deprotonated with a suitable base to form an oxygen anion, which can then be alkylated using various alkylating agents like alkyl halides or sulfates. This reaction yields 4-alkoxy-5-methyl-2-trifluoromethylthiazole derivatives.
O-Acylation: Ester derivatives can be readily formed through the reaction of the hydroxyl group with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270). nih.gov
Reactions of the 5-Methyl Group: The methyl group at C5, being attached to an aromatic ring, can undergo side-chain reactions, although the conditions must be carefully selected to avoid degradation of the thiazole core.
Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it is possible to achieve halogenation of the methyl group to yield a 5-(halomethyl) derivative. This product is a valuable intermediate for further nucleophilic substitutions.
Oxidation: Strong oxidizing agents can potentially oxidize the methyl group to a carboxylic acid, yielding 4-hydroxy-2-(trifluoromethyl)thiazole-5-carboxylic acid. However, such conditions might also affect the thiazole ring itself.
Below is a table summarizing potential derivatization strategies for the functional groups.
| Functional Group | Position | Reaction Type | Reagents and Conditions | Product Type |
| Hydroxyl | C4 | O-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl halide (R-X) | 4-Alkoxy-thiazole |
| Hydroxyl | C4 | O-Acylation | Base (e.g., Pyridine), Acyl chloride (RCOCl) | 4-Acyloxy-thiazole |
| Methyl | C5 | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 5-(Bromomethyl)-thiazole |
| Methyl | C5 | Oxidation | Strong Oxidant (e.g., KMnO₄, H₂CrO₄) | Thiazole-5-carboxylic acid |
Tautomeric Equilibria and Their Chemical Implications
An essential chemical feature of 4-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding keto form. researchgate.net For the title compound, this equilibrium is between this compound (enol form) and 5-methyl-2-trifluoromethyl-thiazolidin-4-one (keto form).
The position of this equilibrium is sensitive to various factors, most notably the solvent. nih.gov In non-polar solvents, the enol form is often favored due to the formation of intramolecular hydrogen bonds, whereas polar solvents can stabilize the more polar keto form. nih.govmasterorganicchemistry.com The strong electron-withdrawing nature of the 2-trifluoromethyl group is expected to influence the acidity of both the enolic OH and the amidic NH in the keto form, thereby affecting the tautomeric preference. ubc.ca
Chemical Implications: The existence of this tautomerism means the compound can react as either form, providing dual reactivity.
Enol Form Reactivity: As described in section 3.2, the hydroxyl group can be alkylated or acylated. The C5 position, typically a site for electrophilic attack, is blocked by the methyl group.
Keto Form Reactivity: The keto tautomer possesses an acidic proton on the C5 carbon, adjacent to the carbonyl group. Deprotonation with a strong base would generate a carbanion, which could then react with various electrophiles. This allows for the introduction of new substituents at the C5 position, potentially displacing the methyl group or reacting with a C5-halomethyl intermediate.
This dual reactivity makes the scaffold a versatile building block for synthesizing a wider range of derivatives, as the reaction conditions can be tuned to favor the reactivity of one tautomer over the other.
Stability and Reactivity Profiles of the Trifluoromethyl Group in Thiazoles
The trifluoromethyl (-CF₃) group imparts significant and generally stable properties to the molecule. mdpi.com
Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally stable and robust under most synthetic conditions. mdpi.com It is resistant to attack by most acids, bases, oxidants, and reductants. This stability is a key reason for its frequent incorporation into complex molecules. researchgate.net C-trifluoromethylated heterocycles often exhibit greater chemical stability compared to their non-fluorinated or monofluorinated counterparts. researchgate.net
Reactivity and Electronic Effects: While the -CF₃ group itself is generally unreactive, its electronic influence on the thiazole ring is profound.
Electron-Withdrawing Effect: As a powerful electron-withdrawing group, it lowers the electron density of the thiazole ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic attack, especially at the C2 position. researchgate.netnih.gov
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can alter its solubility and interactions with other molecules. mdpi.com
Hydrolysis: The conversion of a trifluoromethyl group to a carboxylic acid group (-COOH) is a known transformation but requires extremely harsh reaction conditions, such as treatment with fuming sulfuric acid or superacids. rsc.orgelsevierpure.com This reaction is generally not facile and demonstrates the high stability of the C-CF₃ bond.
The properties conferred by the trifluoromethyl group are summarized in the table below.
| Property | Description | Implication for Thiazole Scaffold |
| Chemical Stability | Highly resistant to chemical degradation due to strong C-F bonds. | The group remains intact during most synthetic transformations on other parts of the molecule. |
| Electronic Effect | Strong electron-withdrawing (-I effect). | Deactivates the ring to electrophiles; activates the C2 position to nucleophiles. |
| Lipophilicity | Increases the non-polar character of the molecule. | Affects solubility and potential biological interactions. |
| Reactivity | Generally inert, with hydrolysis to -COOH possible only under harsh conditions. | Not a typical site for synthetic modification, but its conversion is possible. |
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Trifluoromethyl Thiazol 4 Ol Derivatives
High-Resolution NMR Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For derivatives of 5-Methyl-2-trifluoromethyl-thiazol-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, this compound, the spectrum is expected to be relatively simple. The methyl protons (CH ₃) at the C5 position would typically appear as a singlet in the upfield region, approximately δ 2.0-2.5 ppm. The hydroxyl proton (OH ) is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In derivatives of this thiazole (B1198619), the carbon of the trifluoromethyl group (C F₃) would appear as a quartet due to coupling with the three fluorine atoms. The thiazole ring carbons (C2, C4, and C5) would have distinct chemical shifts reflecting their electronic environment, influenced by the sulfur and nitrogen heteroatoms and the electron-withdrawing trifluoromethyl group. The methyl carbon (C H₃) would resonate at the most upfield position. Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to unequivocally assign proton and carbon signals, especially in more complex derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 5-CH ₃ | 2.0 - 2.5 | 10 - 15 | Singlet (¹H), Quartet (¹³C) |
| OH | Variable (Broad) | - | Singlet (¹H) |
| C 2 | - | 155 - 165 | Quartet (JC-F) |
| C 4 | - | 160 - 170 | Singlet |
| C 5 | - | 115 - 125 | Singlet |
| C F₃ | - | 118 - 125 | Quartet (JC-F) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that is particularly valuable for characterizing molecules containing fluorine, such as the trifluoromethyl (CF₃) group in this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals and straightforward spectral interpretation. nih.gov
The CF₃ group in these thiazole derivatives typically appears as a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of its electronic environment. The position of this signal can provide crucial information about the electronic nature of the thiazole ring and the influence of substituents elsewhere in the molecule. researchgate.net Furthermore, ¹⁹F NMR is an excellent tool for reaction monitoring. The significant difference in chemical shifts between fluorine-containing reactants, intermediates, and products allows for the precise tracking of reaction progress and the detection of side products without the interference of complex proton signals. rsc.org This high sensitivity and low background noise make it a powerful analytical technique for studies involving these fluorinated compounds. nih.gov
Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is particularly useful for identifying polar functional groups. For this compound derivatives, the IR spectrum would display several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching of the methyl group would appear around 2900-3000 cm⁻¹. The thiazole ring itself gives rise to a series of characteristic bands, including C=N and C=C stretching vibrations, typically observed in the 1650-1450 cm⁻¹ region. cdnsciencepub.com The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching bands, which are expected to appear in the 1350-1100 cm⁻¹ range. mdpi.commdpi.com
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds and symmetric vibrations, providing additional structural information about the thiazole ring and the C-S bonds. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching | 3400 - 3200 (broad) | IR |
| C-H (methyl) | Stretching | 2900 - 3000 | IR, Raman |
| C=N (thiazole) | Stretching | 1650 - 1550 | IR, Raman |
| C=C (thiazole) | Stretching | 1550 - 1450 | IR, Raman |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements.
For this compound, HRMS can confirm the molecular formula (C₅H₄F₃NOS) by measuring the exact mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to within a few parts per million. mdpi.comnih.gov This level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule and identify its key structural components. nih.govresearchgate.net For instance, fragmentation of the thiazole ring, or the loss of the trifluoromethyl group or methyl group, would produce characteristic fragment ions that help to confirm the proposed structure. nih.govnih.gov
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While NMR, vibrational spectroscopy, and mass spectrometry provide information about molecular connectivity and functional groups, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comnih.gov
By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to generate a detailed model of the molecule's solid-state architecture. This model provides highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π–π stacking, which govern the supramolecular structure. nih.govresearchgate.net For thiazole derivatives, this technique has been instrumental in confirming structures and understanding their conformational preferences in the solid state. mdpi.commdpi.com
Table 3: Summary of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine |
| trifluoromethylphenyl-thiazolium thiolate |
Computational and Theoretical Investigations of 5 Methyl 2 Trifluoromethyl Thiazol 4 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable three-dimensional arrangement and the distribution of its electrons. Density Functional Theory (DFT) is a widely used method for studying thiazole (B1198619) derivatives due to its balance of computational cost and accuracy. tandfonline.comresearchgate.net Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. tandfonline.comresearchgate.net These calculations provide the most stable, lowest-energy structure of the molecule in the gas phase, which serves as the foundation for all further computational analyses.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. tandfonline.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, represents the molecule's ability to donate electrons, making it the primary site for electrophilic attack. researchgate.net Conversely, the LUMO is the lowest-energy orbital without electrons and signifies the molecule's ability to accept electrons, indicating the location for nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. acs.orgsemanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org A small energy gap suggests the molecule is more polarizable and reactive. semanticscholar.org For thiazole derivatives, the presence of heteroatoms (N, S, O) and electron-withdrawing groups (CF₃) significantly influences the energies and localizations of these orbitals.
Illustrative Data: Frontier Molecular Orbital Energies
The following table presents typical FMO energy values that might be expected for a thiazole derivative, calculated using DFT methods.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 to -8.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| ΔE (LUMO-HOMO) | 4.0 to 6.0 | Energy gap; an indicator of chemical reactivity and kinetic stability. |
Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values for 5-Methyl-2-trifluoromethyl-thiazol-4-ol would require specific calculations.
Molecular Electrostatic Potential (MESP) and Electron Density Analyses
A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netirjweb.com The MESP is plotted onto the total electron density surface, using a color scale to represent different potential values. irjweb.com
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. irjweb.com
Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are often located around acidic hydrogen atoms, such as the one in the hydroxyl group. irjweb.com
Green regions represent neutral or zero potential, characteristic of nonpolar parts of the molecule. irjweb.com
For this compound, the MESP map would be expected to show a strong negative potential (red) around the hydroxyl oxygen and the thiazole nitrogen, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding. A positive potential (blue) would be concentrated on the hydroxyl hydrogen, marking it as the most acidic proton.
Conformational Analysis and Tautomerism Studies through Computational Modeling
Many molecules can exist in different spatial arrangements (conformers) or as isomers that can interconvert (tautomers). For this compound, the most significant tautomerism is the keto-enol equilibrium. The compound can exist in the "enol" form (as named, with a hydroxyl group at position 4) or the "keto" form, 5-Methyl-2-trifluoromethyl-thiazol-4(5H)-one.
Computational modeling is an effective method to determine the preferred tautomeric form by calculating the ground-state energy of each isomer. researchgate.net The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant species under equilibrium conditions. These calculations can be performed in the gas phase or can include solvent effects to provide a more accurate prediction of the tautomeric preference in solution.
Illustrative Data: Tautomer Stability Analysis
This table shows a hypothetical energy comparison between the enol and keto tautomers.
| Tautomer | Form | Relative Energy (kcal/mol) | Stability |
| Tautomer A | This compound (Enol) | 0.00 (Reference) | More Stable |
| Tautomer B | 5-Methyl-2-trifluoromethyl-thiazol-4(5H)-one (Keto) | +3.5 | Less Stable |
Note: These values are for illustrative purposes. The actual energy difference and most stable form depend on the specific molecule and its environment (gas phase vs. solvent).
Solvatochromic Effects and Solvent-Molecule Interactions
Solvatochromism refers to the change in a substance's absorption or emission spectrum (and thus its color) when dissolved in different solvents. This phenomenon arises from the differential stabilization of the molecule's ground and excited electronic states by the solvent. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict these effects. tandfonline.com
By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), calculations can simulate the UV-Visible absorption spectrum of the molecule in various solvents of differing polarity. mdpi.com The results can predict whether a bathochromic (red-shift) or hypsochromic (blue-shift) effect will occur as solvent polarity increases. This analysis provides insight into the change in the molecule's dipole moment upon electronic excitation and how it interacts with the solvent's dielectric field. nih.gov For polar molecules like thiazole derivatives, strong interactions with polar solvents often lead to significant solvatochromic shifts. nih.govrsc.org
Illustrative Data: Predicted Solvatochromic Shifts
The table below illustrates how the maximum absorption wavelength (λmax) might shift in different solvents.
| Solvent | Polarity (Dielectric Constant, ε) | Predicted λmax (nm) | Shift Type |
| Hexane | 1.9 | 285 | Reference (Nonpolar) |
| Chloroform | 4.8 | 292 | Bathochromic (Red) |
| Ethanol (B145695) | 24.6 | 305 | Bathochromic (Red) |
| Water | 80.1 | 310 | Bathochromic (Red) |
Note: The direction and magnitude of the shift are hypothetical and serve to illustrate the concept of solvatochromism.
Structure Property Relationships in 5 Methyl 2 Trifluoromethyl Thiazol 4 Ol Chemistry
Influence of Trifluoromethyl Group on Molecular Lipophilicity and Polarity
The trifluoromethyl group exerts a complex and significant influence on the lipophilicity and polarity of 5-Methyl-2-trifluoromethyl-thiazol-4-ol. Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical parameter that affects a molecule's solubility, permeability across biological membranes, and interactions with biological targets.
Table 1: Comparison of Hansch π Values for Different Substituents
| Substituent | Hansch π Value | Implication for Lipophilicity |
|---|---|---|
| -H | 0.00 | Reference |
| -CH₃ (Methyl) | +0.56 | Increases Lipophilicity |
| -Cl (Chlorine) | +0.71 | Increases Lipophilicity |
| -CF₃ (Trifluoromethyl) | +0.88 | Strongly Increases Lipophilicity |
This table illustrates the relative contribution of different functional groups to a molecule's lipophilicity. The positive value for the trifluoromethyl group indicates its significant lipophilic nature.
Electronic Effects of Substituents on Thiazole (B1198619) Ring Reactivity
The electronic properties of the substituents on the thiazole ring are a primary determinant of the reactivity of this compound. The trifluoromethyl group and the methyl group have opposing electronic effects that modulate the electron density of the heterocyclic ring.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the thiazole ring. This electron-withdrawing nature deactivates the ring, making it less susceptible to electrophilic aromatic substitution. The localization energies predict that for electrophilic attack on a thiazole ring, the order of reactivity is typically C5 > C2 > C4. ijper.org The presence of the powerful electron-withdrawing CF₃ group at the C2 position significantly reduces the electron density of the entire ring system, thereby decreasing its reactivity towards electrophiles.
The strength of this electron-withdrawing effect can be quantified using Hammett constants. The Hammett constant for a para-substituted CF₃ group (σₚ) is +0.54, signifying its strong electron-withdrawing capability. pitt.edu
Table 2: Hammett Constants (σp) for Selected Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | Strong Electron-Donating |
| -CH₃ (Methyl) | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -Cl (Chlorine) | +0.23 | Electron-Withdrawing |
| -CF₃ (Trifluoromethyl) | +0.54 | Strong Electron-Withdrawing |
This table provides a quantitative measure of the electronic influence of various substituents on an aromatic ring. The large positive value for the trifluoromethyl group highlights its strong electron-withdrawing character.
Steric Considerations and Their Impact on Molecular Interactions
Steric effects, which arise from the spatial arrangement of atoms within a molecule, play a critical role in determining the molecular interactions of this compound. The size and shape of the substituents on the thiazole ring can hinder or facilitate interactions with other molecules, including biological receptors or other molecules in a crystal lattice.
The trifluoromethyl group is significantly bulkier than a hydrogen atom and is also larger than a methyl group. mdpi.com This increased steric bulk can influence the conformation of the molecule and can affect its ability to fit into binding pockets of enzymes or receptors. While often used as a bioisostere for a chlorine atom due to some steric similarity, its larger size can lead to different binding modes and affinities. mdpi.com
In this compound, the presence of the methyl group at the 5-position and the trifluoromethyl group at the 2-position creates a specific three-dimensional shape. The steric hindrance from these groups can influence the reactivity of the adjacent hydroxyl group at the 4-position and can dictate how the molecule packs in the solid state. These steric factors are crucial in drug design, as they can impact selectivity and potency by controlling the orientation of the molecule when it interacts with its biological target.
Table 3: Comparison of van der Waals Radii and Volumes
| Group | van der Waals Radius (Å) | van der Waals Volume (ų) |
|---|---|---|
| Hydrogen (H) | 1.20 | ~1.0 |
| Methyl (CH₃) | 2.00 | ~24.0 |
| Chlorine (Cl) | 1.75 | ~20.0 |
| Trifluoromethyl (CF₃) | 2.75 | ~42.6 |
This table compares the steric bulk of the trifluoromethyl group to other common substituents, demonstrating its significantly larger size.
Correlation of Structural Motifs with Photophysical Properties
The photophysical properties of a molecule, such as its absorption and emission of light, are intrinsically linked to its electronic structure. Thiazole and its derivatives are known to be fluorescent, and the substituents on the thiazole ring can significantly modulate these properties. scientificarchives.com
The electronic "push-pull" system in this compound, with an electron-donating methyl group and a powerful electron-withdrawing trifluoromethyl group, can lead to interesting photophysical behavior. Such systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, which can result in large Stokes shifts and environment-sensitive fluorescence.
The introduction of a trifluoromethyl group into a fluorescent scaffold can have several effects. It can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. mdpi.com Depending on the specific molecular context, the CF₃ group can lead to either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the emission spectrum. researchgate.net For instance, in some systems, the electron-withdrawing nature of the CF₃ group helps to stabilize the HOMO energy level, which can influence the luminescent properties. researchgate.net
The photophysical properties of thiazolo[5,4-d]thiazole (B1587360) derivatives have been shown to be a function of their crystal packing, which is influenced by substituents. nih.gov It is therefore expected that the specific substitution pattern of this compound will result in unique solid-state luminescence characteristics.
Table 4: Photophysical Data for Selected Trifluoromethyl-Substituted Heterocycles
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]quinolines | 375-390 | 481-506 | Not Reported |
| Metallophthalocyanines | ~676 | Not Reported | ~0.17 |
This table presents representative photophysical data for various classes of trifluoromethyl-substituted heterocyclic compounds, illustrating the range of absorption and emission properties that can be achieved. Specific data for this compound is not available in the provided search results.
Advanced Applications of 5 Methyl 2 Trifluoromethyl Thiazol 4 Ol Scaffolds in Chemical Science
Utilization in Materials Science and Polymer Chemistry
The intrinsic electronic and structural properties of the thiazole (B1198619) ring make it a prime candidate for incorporation into advanced materials and polymers. While direct applications of 5-methyl-2-trifluoromethyl-thiazol-4-ol are an emerging area of research, the broader class of thiazole derivatives has been successfully employed to create functional materials, particularly in the realm of luminescent sensors and specialty polymers.
Thiazole-containing ligands are particularly valued in the construction of Metal-Organic Frameworks (MOFs). These materials, which consist of metal ions or clusters linked by organic molecules, can be designed to have porous structures with high sensitivity and selectivity for specific analytes. mdpi.com The nitrogen and sulfur atoms in the thiazole ring act as effective coordination sites for metal ions like Zinc (Zn²⁺) and Cadmium (Cd²⁺). scientificarchives.comnih.gov When integrated into MOFs, these thiazole units can impart strong luminescent properties to the framework. scientificarchives.com Such luminescent MOFs (LMOFs) function as highly sensitive chemical sensors for detecting environmental pollutants, including heavy metal ions and nitroaromatic compounds, often through a fluorescence quenching mechanism. nih.gov The rigid, planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), is especially effective for creating robust and highly fluorescent materials. scientificarchives.comnih.gov The introduction of a trifluoromethyl group, as present in this compound, is anticipated to enhance the photoluminescence and thermal stability of such materials.
In polymer chemistry, thiazole derivatives are used to synthesize specialty polymers with enhanced properties. For instance, thiazole moieties have been incorporated into the main chains of polyurea polymers. mdpi.com These materials exhibit notable thermal and chemical resistance, making them suitable for applications such as high-performance coatings and corrosion protection adhesives. mdpi.com The presence of heteroatoms in the polymer backbone contributes to these desirable properties. mdpi.com
| Material Type | Thiazole Scaffold Role | Key Properties | Potential Application |
|---|---|---|---|
| Luminescent Metal-Organic Frameworks (LMOFs) | Organic Linker | Intrinsic fluorescence, porous structure, metal coordination sites. mdpi.comscientificarchives.com | Chemical sensors for heavy metals (e.g., Hg²⁺) and nitroaromatics. nih.govnih.gov |
| Coordination Polymers (CPs) | Ligand | Strong π–π stacking, high oxidative stability, tunable emission spectra. scientificarchives.com | Optoelectronic devices, light-harvesting systems. nih.gov |
| Specialty Polyureas | Monomer Unit | High thermal and chemical resistance. mdpi.com | Corrosion-resistant coatings and adhesives. mdpi.com |
Development as Chemical Probes for Reaction Mechanism Studies
The unique spectroscopic properties of the trifluoromethyl (-CF3) group make this compound an excellent candidate for development as a chemical probe for elucidating reaction mechanisms. The key to this application lies in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR offers several distinct advantages for mechanistic studies:
High Sensitivity: The ¹⁹F nucleus is highly sensitive (close to that of ¹H) and has 100% natural abundance. ed.ac.uk
Large Chemical Shift Range: The chemical shifts of ¹⁹F are spread over a wide range, making it extremely sensitive to small changes in the local electronic environment. ed.ac.uk
No Background Signal: Since fluorine is virtually absent in most biological and common organic systems, ¹⁹F NMR spectra are clean, with signals arising only from the fluorinated probe. ed.ac.uk
A molecule like this compound, containing a chemically robust -CF3 group, can be used as a "spectroscopic spy". ed.ac.uk The ¹⁹F NMR signal of the -CF3 group serves as a reporter. Any chemical transformation involving the nearby hydroxyl group at the C4 position—such as protonation, deprotonation, esterification, or displacement—will alter the electron density around the thiazole ring. This change, in turn, will cause a measurable shift in the ¹⁹F NMR signal. By monitoring these shifts in real-time, researchers can track the formation of intermediates, determine reaction kinetics, and gain deep insight into the reaction pathway without the need for complex separation procedures. chemrxiv.orgrsc.org This methodology is particularly powerful for studying complex reaction mixtures where traditional ¹H NMR spectra would be too crowded to interpret. beilstein-journals.org
| Feature of -CF3 Group | Advantage in Mechanistic Studies | Information Gained |
|---|---|---|
| High ¹⁹F NMR Sensitivity | Allows for detection at low concentrations. ed.ac.uk | Real-time monitoring of reactant consumption and product formation. |
| Wide Chemical Shift Dispersion | High sensitivity to changes in the local electronic environment. ed.ac.uk | Unambiguous identification of intermediates and transition states. |
| Absence of Background Signals | Clean, easily interpretable spectra even in complex mixtures. rsc.org | Direct quantification of species without chromatographic separation. |
| Strong Spin-Spin Coupling | Provides structural information through J-coupling to other nuclei (¹H, ¹³C). rsc.org | Confirmation of molecular structure and connectivity of intermediates. |
Role as Building Blocks in the Synthesis of Complex Organic Molecules
The chemical reactivity and dense functionality of this compound make it a valuable and versatile building block, or synthon, for the construction of more complex organic molecules, particularly those with potential pharmaceutical applications. researchgate.netbldpharm.com Its utility stems from the distinct reactivity of its substituent groups, which can be selectively modified to build molecular complexity.
The hydroxyl group at the C4 position is a key functional handle. It can be readily converted into an ether or ester, or transformed into a leaving group (e.g., a tosylate or triflate) to enable nucleophilic substitution reactions at this position. The thiazole ring itself is an aromatic system that can undergo various transformations. Furthermore, derivatives of this scaffold are readily accessible; for example, the related 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can be synthesized from its corresponding ester, providing another point for modification via amide bond formation or other carboxylate chemistry. nih.gov
This scaffold is particularly useful for synthesizing molecules containing multiple thiazole units. For example, the brominated derivative, 5-bromomethyl-2-methyl-4-trifluoromethyl-1,3-thiazole, can be prepared and used in subsequent coupling reactions to link thiazole moieties together, leading to di- or trithiazole systems which are known to possess interesting biological activities. nih.govscbt.com The chemical stability imparted by the trifluoromethyl group makes this building block robust and suitable for multi-step synthetic sequences. researchgate.net Its role as a foundational synthon allows chemists to efficiently access novel and structurally diverse molecules for screening in drug discovery and other areas. neliti.comnih.gov
| Reactive Site | Potential Transformation | Resulting Structure / Application |
|---|---|---|
| 4-Hydroxyl Group (-OH) | O-Alkylation, O-Acylation, Conversion to leaving group (e.g., -OTs) | Synthesis of ethers, esters, and precursors for nucleophilic substitution. |
| 5-Methyl Group (-CH₃) | Halogenation (e.g., NBS bromination) | Formation of a reactive -CH₂Br group for coupling reactions. scbt.com |
| Thiazole Ring (C5-position) | Electrophilic Aromatic Substitution (if activated) | Introduction of new functional groups on the heterocyclic core. |
| Entire Scaffold | Used as a precursor for more complex heterocycles. | Synthesis of fused ring systems or multi-heterocycle compounds. nih.gov |
Q & A
Q. How can researchers optimize the synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves refining reaction conditions such as temperature, solvent selection, and catalyst use. For example, refluxing a mixture of precursors (e.g., ethyl acetoacetate and phenylhydrazine) in acetic acid under controlled conditions can enhance yield . Post-synthesis purification via recrystallization in ethanol, followed by thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the mobile phase, ensures purity validation . Monitoring reaction progress using spectroscopic techniques (e.g., FTIR for functional group tracking) is critical for iterative optimization.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing precise bond lengths and angles (e.g., mean δ(C–C) = 0.003 Å in related thiazole derivatives) . Complementary techniques include / NMR for functional group analysis and mass spectrometry for molecular weight verification. For thermal stability, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can resolve discrepancies in reported melting points (e.g., mp 131–133°C vs. 237–238°C in analogs) .
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Contradictions in physical properties often arise from impurities or polymorphic forms. Reproducing synthesis under strict anhydrous conditions and using high-purity solvents (e.g., DMF or ethanol) minimizes variability . Cross-validate results with independent methods: compare DSC-derived melting points with capillary tube measurements . Solubility studies should specify solvent polarity (e.g., logP values) and temperature, as trifluoromethyl groups significantly influence hydrophobicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the thiazole ring’s C-2 position, facilitating nucleophilic attack. Computational modeling (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites . Experimentally, kinetic studies under varying pH and temperature conditions, coupled with NMR monitoring, reveal intermediate formation and reaction pathways .
Q. How can researchers design experiments to study the compound’s adsorption behavior on indoor surfaces, relevant to environmental chemistry?
- Methodological Answer : Advanced microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) can track adsorption dynamics on model surfaces (e.g., silica or cellulose) under controlled humidity and oxidant levels . Competitive adsorption studies with volatile organic compounds (VOCs) quantify surface affinity. For molecular-level insights, isotope labeling (e.g., in hydroxyl groups) paired with X-ray photoelectron spectroscopy (XPS) identifies binding mechanisms .
Q. What strategies validate the biological activity of this compound derivatives while mitigating false positives in high-throughput screens?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability tests) to confirm activity. For antimicrobial studies, compare minimum inhibitory concentrations (MICs) against structurally related inactive analogs to isolate the trifluoromethyl-thiazole moiety’s contribution . Counter-screening with mammalian cell lines (e.g., HEK293) rules out nonspecific cytotoxicity. Dose-response curves and Hill slope analysis ensure reproducibility .
Data Contradiction and Reproducibility
Q. How should researchers resolve conflicting reports on the compound’s stability under oxidative conditions?
- Methodological Answer : Stability studies must standardize oxidant concentrations (e.g., or ozone levels) and exposure times. Accelerated aging tests under UV/visible light can simulate degradation pathways, with LC-MS identifying breakdown products (e.g., sulfoxide or hydroxylated derivatives) . Comparative studies using deuterated solvents (e.g., DO vs. HO) isolate solvent-mediated vs. intrinsic degradation mechanisms .
Methodological Tables
| Parameter | Technique | Key Consideration | Reference |
|---|---|---|---|
| Melting Point Validation | DSC vs. Capillary Method | Anhydrous conditions, heating rate (2°C/min) | |
| Structural Elucidation | X-ray Crystallography | Crystal quality (R factor < 0.05) | |
| Adsorption Kinetics | ToF-SIMS | Surface roughness < 10 nm | |
| Biological Activity Screening | Orthogonal Assays | IC concordance across platforms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
